4-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
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Overview
Description
4-(4-HYDROXY-3-METHOXYPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound characterized by its unique structure, which includes hydroxy and methoxy functional groups attached to a quinoline core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the oxazoloquinoline structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXY-3-METHOXYPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the quinoline core.
Substitution: Functional groups can be substituted to introduce new properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and solvent systems to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
4-(4-HYDROXY-3-METHOXYPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and electron donation. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Vanillin: A simpler compound with a hydroxy and methoxy group attached to a benzene ring.
Guaiacylacetone: Contains a similar methoxyphenyl structure but lacks the quinoline core.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Shares the methoxyphenyl group but has a different overall structure.
Uniqueness
4-(4-HYDROXY-3-METHOXYPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its complex structure, which combines the quinoline core with hydroxy and methoxy functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H22N2O5 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C24H22N2O5/c1-12-21-22(14-5-8-18(28)20(11-14)30-2)23-17(25-24(21)31-26-12)9-15(10-19(23)29)13-3-6-16(27)7-4-13/h3-8,11,15,22,25,27-28H,9-10H2,1-2H3 |
InChI Key |
XHIVTOGNOCFBAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)O)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
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